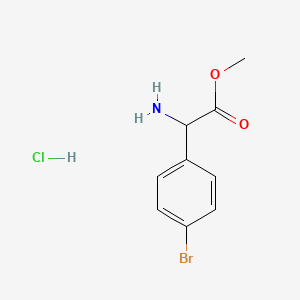

Methyl 2-amino-2-(4-bromophenyl)acetate Hydrochloride

Description

Historical Development and Research Evolution

The synthesis of this compound traces back to early 21st-century efforts to expand the toolbox of chiral amino acid derivatives. First reported in the PubChem database under CID 2764322, its creation coincided with growing interest in halogenated aromatic amino acids for drug discovery. The bromine atom’s introduction at the para position marked a strategic advancement over simpler phenylglycine analogs, enabling enhanced electronic modulation in peptide substrates.

Key milestones include:

- 2005 : Initial registration in PubChem as a derivative of methyl 2-amino-2-(4-bromophenyl)acetate (CID 2764323)

- 2018–2023 : Adoption in palladium-catalyzed three-component reactions for α-arylglycine synthesis

- 2025 : Structural optimization efforts documented in updated PubChem entries, reflecting improved synthetic yields

The compound’s evolution mirrors broader trends in stereoselective amino acid synthesis, transitioning from classical resolution methods to modern catalytic asymmetric approaches.

Position within α-Arylglycine Chemistry

As a brominated α-arylglycine derivative, this compound occupies a specialized niche in amino acid chemistry. Its structural features enable unique interactions compared to non-halogenated counterparts:

The bromine atom serves dual roles:

Significance in Amino Acid Research

Three factors establish this compound’s importance:

- Chiral versatility : The racemic mixture (DL-form) allows access to both enantiomers through resolution techniques, critical for studying structure-activity relationships in drug candidates.

- Ester protection strategy : The methyl ester group enhances solubility in organic solvents while protecting the carboxylate moiety during synthetic manipulations.

- Hydrochloride salt stability : Improved shelf-life and handling characteristics compared to free base forms, facilitating industrial-scale applications.

Recent studies demonstrate its utility as a precursor in:

Current Research Landscape and Trends

The 2023–2025 period has seen transformative advances in applying this compound:

Table 1: Recent Methodological Breakthroughs

Emerging trends include:

- Photocatalytic C–Br activation : Leveraging the bromine atom for light-mediated couplings

- Biocatalytic resolution : Enzymatic separation of enantiomers using engineered aminotransferases

- Computational modeling : Machine learning predictions of crystallographic behavior

Researchers increasingly exploit its bromine substituent for:

Properties

IUPAC Name |

methyl 2-amino-2-(4-bromophenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBFDIDFULVKDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42718-20-7 | |

| Record name | methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride typically involves the reaction of 4-bromobenzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride is primarily investigated for its potential pharmacological properties. It serves as a building block in the synthesis of various bioactive compounds.

Antibacterial Activity

Research has shown that derivatives of this compound exhibit promising antibacterial properties. A study synthesized a series of derivatives that were screened for their antibacterial activity, demonstrating efficacy against various bacterial strains .

Antitubercular Activity

The compound has also been explored for its antitubercular activity. In a recent study, novel inhibitors derived from this compound were identified, showing significant activity against Mycobacterium tuberculosis in vitro and in vivo models .

Synthesis of Novel Compounds

This compound is utilized as an intermediate in the synthesis of various biologically active molecules, including those with anti-inflammatory and anticancer properties.

Synthesis Pathways

The synthesis of this compound often involves reactions such as:

- Acylation Reactions : Used to introduce acyl groups, enhancing the biological activity of the resultant compounds.

- Diazotization : This method has been employed to create azo compounds that exhibit diverse biological activities .

| Reaction Type | Description | Yield |

|---|---|---|

| Acylation | Introduction of acyl groups | 78% |

| Diazotization | Formation of azo compounds | Varied |

Material Science Applications

Beyond medicinal applications, this compound finds use in material science, particularly in polymer chemistry.

Polymerization Studies

The compound has been studied for its role in surface electroinitiated polymerization, where it acts as a functional monomer contributing to the properties of synthesized polymers .

| Application Area | Findings |

|---|---|

| Surface Coatings | Enhanced durability and adhesion properties observed |

| Biomedical Devices | Improved biocompatibility noted |

Case Studies

Several case studies have highlighted the applications and effectiveness of this compound:

Case Study on Antibacterial Derivatives

In a controlled study, derivatives synthesized from this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that specific modifications to the bromophenyl group significantly increased antibacterial potency .

Development of Antitubercular Agents

Another case involved optimizing compounds derived from this compound against M. tuberculosis. The lead compound demonstrated promising results in murine models, paving the way for further development into a potential therapeutic agent .

Mechanism of Action

The mechanism by which Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride differ primarily in the substituent on the phenyl ring or ester group. Below is a detailed comparison:

Structural Analogs with Para-Substituted Phenyl Groups

Physicochemical Properties

| Property | 4-Bromo Derivative | 4-Chloro Derivative | 4-Fluoro Derivative | 4-Methyl Derivative |

|---|---|---|---|---|

| Polarity | High | Moderate | Moderate | Low |

| Melting Point | >200°C (decomposes) | ~180°C | ~170°C | ~160°C |

| Solubility (Water) | Low | Low | Moderate | Very low |

Data derived from supplier specifications and synthetic protocols .

Biological Activity

Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula and a molecular weight of approximately 280.55 g/mol. The compound features a bromine substituent on the aromatic ring, which is significant for its biological interactions. Its structure allows for various chemical reactivity typical of amino acids and esters, making it a valuable intermediate in synthetic organic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C9H11BrClNO2 |

| Molecular Weight | 280.55 g/mol |

| Key Features | Contains bromine substituent |

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties . Studies have shown that compounds with similar structures can significantly reduce the viability of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. For instance, modifications to the phenyl ring enhance anticancer activity, suggesting that the presence of bromine plays a crucial role in this effect .

Antimicrobial Activity

The compound is also being studied for its antimicrobial properties . Preliminary findings suggest it has activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating moderate to good efficacy against strains like Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .

The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets. The amino group allows for hydrogen bonding with biological molecules, while the bromine atom may facilitate halogen bonding, influencing biochemical pathways and cellular responses.

Case Studies and Research Findings

- Anticancer Activity Study : A study evaluated various derivatives of this compound, revealing that specific substitutions on the phenyl ring significantly enhanced anticancer activity against A549 cells, with reductions in cell viability observed at concentrations as low as 10 µM .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, this compound demonstrated effective inhibition against several bacterial strains, with MIC values ranging from 5.64 µM against S. aureus to 13.40 µM against P. aeruginosa .

- Mechanistic Insights : Molecular modeling studies have provided insights into how this compound interacts with target proteins involved in cancer progression, suggesting that it could serve as a lead compound in drug development aimed at treating resistant cancer types .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-2-(4-bromophenyl)acetate Hydrochloride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, enantioselective synthesis of similar analogs involves chiral resolution using (R)- or (S)-configured starting materials . Purity optimization (≥97–98%) can be achieved through recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) and validated via HPLC with UV detection at 254 nm .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy : Confirm the 4-bromophenyl group via aromatic proton splitting patterns (δ 7.3–7.5 ppm) and bromine’s isotopic signature in NMR .

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks at m/z 287.0 (M for CHBrNO) and chloride adducts .

- X-ray crystallography : Resolve stereochemical ambiguities in the amino ester moiety .

Q. What are the critical stability considerations for this compound under experimental conditions?

- Methodology : Stability studies show degradation under prolonged exposure to light or moisture. Store at –20°C in amber vials with desiccants. Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) and quantify degradation products (e.g., free amine or bromophenol) using TLC or LC-MS .

Advanced Research Questions

Q. How does the 4-bromo substituent influence the compound’s reactivity in catalytic asymmetric reactions?

- Methodology : The bromine atom acts as an electron-withdrawing group, lowering the pK of the α-amino proton and enhancing enantioselectivity in organocatalytic reactions. Compare kinetic data (e.g., ) with analogs (e.g., 4-fluoro or 4-chloro derivatives) using chiral HPLC to quantify enantiomeric excess (ee) .

Q. What computational approaches are suitable for predicting the compound’s binding affinity in biological systems?

- Methodology : Perform density functional theory (DFT) calculations to model the molecule’s electrostatic potential surface, focusing on the amino and ester groups. Molecular docking (e.g., AutoDock Vina) against targets like G-protein-coupled receptors (GPCRs) can predict binding modes, validated by SPR or ITC assays .

Q. How can contradictory spectral data (e.g., NMR shifts) from different synthetic batches be resolved?

- Methodology : Contradictions often arise from residual solvents or stereochemical impurities. Use high-field NMR (≥500 MHz) with - HSQC to assign signals unambiguously. Cross-validate with independent synthetic routes (e.g., Grignard vs. Strecker synthesis) .

Q. What strategies mitigate racemization during esterification or hydrolysis steps?

- Methodology : Racemization is pH- and temperature-dependent. Conduct reactions under inert atmospheres at 0–4°C and use mild bases (e.g., NaHCO) to maintain pH < 8. Monitor chiral integrity via polarimetry or chiral GC .

Data Contradiction Analysis

Q. Why do reported melting points vary across literature sources (e.g., 180–185°C vs. 190–195°C)?

- Resolution : Variations arise from differences in purity (97% vs. 98%), polymorphic forms, or moisture content. Perform DSC analysis at 10°C/min under nitrogen to identify polymorph transitions. Compare with XRD patterns of recrystallized batches .

Q. How to address discrepancies in biological activity data between in vitro and in vivo studies?

- Resolution : In vitro assays may not account for metabolic stability (e.g., ester hydrolysis in plasma). Use LC-MS/MS to quantify intact compound levels in plasma. Adjust dosing regimens or modify the ester group (e.g., tert-butyl esters) to enhance stability .

Tables of Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.